molecular formula C11H12ClNO B1353539 (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 67382-35-8

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B1353539
CAS RN: 67382-35-8
M. Wt: 209.67 g/mol
InChI Key: TWBABRJLWCBTBS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, or (2E)-1-chloro-3-dimethylaminoprop-2-en-1-one, is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a versatile compound due to its unique properties, such as a wide range of solubility in organic solvents and relatively low toxicity. In

Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols, including compounds similar in structure to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, have been extensively reviewed for their environmental impact, particularly in aquatic environments. Chlorophenols generally exhibit moderate toxic effects to mammalian and aquatic life. However, their persistence in the environment varies significantly with the presence of adapted microflora capable of biodegrading these compounds. This variability suggests that research into the biodegradation pathways and environmental fate of similar compounds is crucial for understanding their long-term impact (Krijgsheld & Gen, 1986).

Chemical Analysis and Mechanistic Studies

Studies on the mechanism of bond cleavage during the acidolysis of lignin model compounds provide insights into the chemical behavior of complex organic molecules, which can include chlorophenyl derivatives. These investigations highlight the significance of specific functional groups and their impact on chemical reactions, potentially offering a basis for understanding the reactivity and applications of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in synthetic chemistry or environmental remediation (Yokoyama, 2015).

Amyloid Imaging in Alzheimer's Disease

Research on amyloid imaging ligands for Alzheimer's disease has identified compounds with structural features similar to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. These studies emphasize the role of specific chemical structures in binding to amyloid plaques, offering a foundation for exploring the potential use of chlorophenyl derivatives in the development of diagnostic tools or therapeutic agents for neurodegenerative diseases (Nordberg, 2007).

Toxicity and Environmental Persistence of DDT Derivatives

The environmental persistence and toxicity of DDT derivatives, including compounds with chlorophenyl groups, have been extensively reviewed. These studies provide a comprehensive understanding of the behavior of chlorinated compounds in the environment, including their bioaccumulation, degradation, and potential effects on human health and ecosystems. Such research underscores the importance of evaluating the environmental and health impacts of chlorophenyl derivatives, including those structurally related to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Ricking & Schwarzbauer, 2012).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBABRJLWCBTBS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

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